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molecular formula C13H19NO4 B3177116 tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate CAS No. 130972-89-3

tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate

Cat. No. B3177116
M. Wt: 253.29 g/mol
InChI Key: SAFGFWHMYJRFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354454B2

Procedure details

To a solution of 4-hydroxy-3-methoxybenzylamine (1.0 g, 5.27 mmol) in acetonitrile (30 mL) was added tert-butyldicarbonate (1.27 g, 5.80 mmol) and di-isopropylethylamine (1.84 mL, 10.54 mmol). The reaction was stirred at room temperature for 16 h before being partitioned between EtOAc (60 mL) and water (30 mL). The aqueous phase was separated and re-extracted with EtOAc (3×25 mL) and the combined organic extracts were washed with brine (60 mL), dried over MgSO4, filtered and concentrated. Purification by flash chromatography (40% EtOAc/hexanes) gave tert-Butyl(4-hydroxy-3-methoxybenzyl)carbamate. LCMS 275.9 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([O:16][C:17](OC([O-])=O)=[O:18])([CH3:15])([CH3:14])[CH3:13].C(N(C(C)C)CC)(C)C>C(#N)C>[C:12]([O:16][C:17](=[O:18])[NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([O:10][CH3:11])[CH:4]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(CN)C=C1)OC
Name
tert-butyldicarbonate
Quantity
1.27 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]
Name
Quantity
1.84 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being partitioned between EtOAc (60 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=C(C=C1)O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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